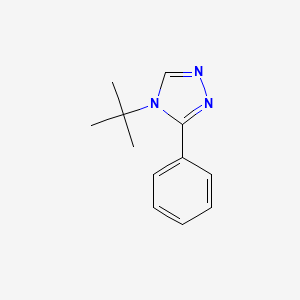

4-tert-butyl-3-phenyl-4H-1,2,4-triazole

CAS No.: 1380492-54-5

Cat. No.: VC6540792

Molecular Formula: C12H15N3

Molecular Weight: 201.273

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1380492-54-5 |

|---|---|

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.273 |

| IUPAC Name | 4-tert-butyl-3-phenyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C12H15N3/c1-12(2,3)15-9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3 |

| Standard InChI Key | SXQCUICPALGDDP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1C=NN=C1C2=CC=CC=C2 |

Introduction

Structural and Chemical Identity of 4-tert-Butyl-3-phenyl-4H-1,2,4-triazole

The molecular structure of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole (C₁₇H₂₀N₃) consists of a five-membered triazole ring substituted with a bulky tert-butyl group and an aromatic phenyl ring. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the phenyl ring contributes to π-π stacking interactions in molecular recognition processes .

Key Structural Features:

-

Triazole Core: The 1,2,4-triazole ring provides two nitrogen atoms in adjacent positions, enabling hydrogen bonding and coordination with metal ions.

-

Steric Effects: The tert-butyl group introduces steric hindrance, influencing reaction kinetics and regioselectivity in further derivatization .

-

Electronic Properties: Electron-withdrawing effects of the triazole ring are moderated by the electron-donating tert-butyl and phenyl groups, creating a balanced electronic profile suitable for diverse chemical modifications .

Synthetic Methodologies

Conventional Cyclization Approaches

The most widely reported synthesis involves cyclization of hydrazine derivatives with appropriate carbonyl precursors. For example, Bekircan et al. synthesized 3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole derivatives by treating 4-amino-3-(tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole with aldehydes, followed by reduction with NaBH₄ to yield secondary amines . This method achieved yields of 60–70%, with purity confirmed by elemental analysis and chromatography .

Reaction Scheme:

Click Chemistry for Rapid Synthesis

Recent advancements employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis. A one-pot reaction between tert-butyl 4-propioloylpiperazine-1-carboxylate and aryl azides in the presence of CuI and DIPEA produced triazolo derivatives in >95% purity within 5 minutes . While this method was applied to piperazine analogs, its principles are adaptable to synthesizing the parent 4-tert-butyl-3-phenyl-4H-1,2,4-triazole structure .

Structural Characterization Techniques

Spectroscopic Analysis

-

¹H NMR: The tert-butyl group appears as a singlet at δ 1.24–1.31 ppm (9H), while phenyl protons resonate as multiplet signals between δ 7.11–7.87 ppm . The triazole NH proton is typically observed as a broad singlet near δ 9.6–10.5 ppm .

-

IR Spectroscopy: N–H stretching vibrations are detected at 3200–3400 cm⁻¹, and C=N stretches of the triazole ring appear at 1500–1600 cm⁻¹ .

-

Mass Spectrometry: Molecular ion peaks align with the calculated mass (e.g., m/z 266.2 for C₁₇H₂₀N₃), with fragmentation patterns confirming the loss of the tert-butyl group (–C₄H₉) .

X-ray Crystallography

Although crystallographic data for the exact compound is limited, analogs such as 3-(4-tert-butylphenyl)-5-(3-trifluoromethyl-benzylsulfanyl)-4H-1,2,4-triazole exhibit monoclinic crystal systems with π-stacking interactions between phenyl rings, suggesting similar packing behavior in the parent compound .

Physicochemical Properties

Biological Activities and Applications

Antimicrobial Activity

In a study of 13 triazole derivatives, compounds with 4-tert-butylphenyl groups exhibited moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The mechanism is hypothesized to involve membrane disruption via lipophilic interactions .

GPR119 Receptor Agonism

Analogous triazolo piperazine derivatives demonstrated potent agonism of the GPR119 receptor (EC₅₀ = 12–18 nM), a target for type-2 diabetes therapy . While direct data on 4-tert-butyl-3-phenyl-4H-1,2,4-triazole is lacking, structural similarities suggest potential for analogous activity .

Derivatives and Structure-Activity Relationships (SAR)

Key SAR Trends:

-

Electron-Withdrawing Groups (e.g., CF₃) at the 5-position increase antioxidant capacity by stabilizing radical species .

-

Hydrophobic Substituents (e.g., tert-butyl) enhance antimicrobial activity but reduce water solubility .

Industrial and Pharmaceutical Applications

Drug Discovery

The compound’s scaffold is utilized in designing kinase inhibitors and antimicrobial agents. Its ability to chelate metal ions also positions it as a candidate for metalloenzyme inhibitors .

Materials Science

Triazole derivatives serve as ligands in luminescent coordination polymers. The tert-butyl group improves thermal stability, making these materials suitable for OLED applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume